4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H19FN2O2S It is a member of the benzamide family and contains functional groups such as butoxy, fluorophenyl, and carbamothioyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Scientific Research Applications
4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the fluorophenyl and carbamothioyl groups can enhance its binding affinity and specificity towards the target.
Comparison with Similar Compounds
4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide can be compared with other benzamide derivatives, such as:
- 4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide
- 4-butoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide
- 4-butoxy-N-[(2-bromophenyl)carbamothioyl]benzamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical reactivity, biological activity, and physicochemical properties. The unique combination of butoxy and 2-fluorophenyl groups in this compound may confer distinct advantages in terms of stability, solubility, and target specificity.
Properties
IUPAC Name |
4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-2-3-12-23-14-10-8-13(9-11-14)17(22)21-18(24)20-16-7-5-4-6-15(16)19/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPSWYPRYIIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.